2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride
Description
Properties
Molecular Formula |
C12H19ClN2S |
|---|---|
Molecular Weight |
258.81 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylethylsulfanyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2S.ClH/c1-2-7-14-12(3-1)15-10-6-11-4-8-13-9-5-11;/h1-3,7,11,13H,4-6,8-10H2;1H |
InChI Key |
XAWJOWRQTOIEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride typically involves the reaction of 2-chloropyridine with 4-piperidinoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: N-alkylated or N-acylated piperidine derivatives.
Scientific Research Applications
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanyl and piperidine groups can interact with various biological molecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine Hydrochloride
Bis{2-[(1-Oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} Tetrachlorocuprate(2−)
- Structure : Incorporates an oxidized pyridine-sulfanyl group coordinated to copper.
- Properties : Metal complexation enhances stability and redox activity, suitable for antimicrobial or catalytic applications.
- Key Differences : The oxidized pyridine and imidazolium moieties introduce ionic character, contrasting with the neutral pyridine and protonated piperidine in the target compound .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Piperidine substituted with a diphenylmethoxy group.
- Regulatory data indicate environmental persistence but incomplete toxicity studies ().
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | log P | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₇ClN₂S | 272.8 | ~2.1* | ~10 (Water) | Pyridine, Piperidine, Sulfanyl |
| 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine HCl | C₁₃H₁₇Cl₂NS | 292.27 | ~3.5 | <1 (Water) | Chlorophenyl, Piperidine |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₂ClNO | 307.8 | ~4.5 | <0.1 (Water) | Diphenylmethoxy, Piperidine |
*Estimated using fragment-based calculations ().
Biological Activity
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride is a compound of increasing interest in pharmacological research, particularly for its potential therapeutic applications in treating neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₉ClN₂S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur. The compound features a pyridine ring substituted with a sulfanyl group and a piperidinyl ethyl chain, which contributes to its unique pharmacological profile.
Research indicates that this compound primarily interacts with muscarinic receptors , especially the M4 subtype. These receptors are implicated in various neurological functions and disorders. The modulation of these receptors suggests potential antipsychotic and neuroprotective effects, although the exact mechanisms remain under investigation.
Pharmacological Effects
- Antipsychotic Potential : Compounds similar in structure have shown promise in reducing symptoms associated with schizophrenia and other psychotic disorders.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neurons from damage caused by neurodegenerative diseases.
Interaction Studies
Interaction studies have demonstrated that this compound engages with multiple biological targets. This multi-target interaction profile is crucial for its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative table highlights structural similarities and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Piperidinyl)-2-thiophenecarboxylic acid | Contains a thiophene ring | Potential anti-inflammatory properties |
| 1-(4-Piperidinyl)-3-thiophenecarboxamide | Similar piperidine structure | Investigated for analgesic effects |
| 3-(Piperidin-4-yl)-1H-pyrrole | Contains a pyrrole ring | Exhibits different receptor selectivity |
This table illustrates how the unique sulfanyl group and piperidinyl chain of this compound contribute to its distinct pharmacological profile compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Muscarinic Receptors : A study demonstrated that analogs of this compound could effectively modulate M4 receptor activity, leading to significant improvements in cognitive function in animal models.
- Neuroprotective Studies : Research indicated that compounds with similar structures exhibited neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
- Antipsychotic Activity : Clinical trials involving similar piperidine derivatives have shown efficacy in alleviating psychotic symptoms, hinting at the therapeutic potential of this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution, where a pyridine derivative reacts with a piperidine-containing thiol group. For example, analogous protocols involve using NaOH in dichloromethane to facilitate coupling, followed by HCl treatment to isolate the hydrochloride salt . Reaction temperature (e.g., reflux at 40–60°C) and solvent polarity significantly impact yield, with methanol-water mixtures reported to achieve ~81% yield in related piperidine-pyridine syntheses .
- Key Considerations : Monitor pH during salt formation to avoid decomposition. Purification via silica gel chromatography (e.g., chloroform:methanol:NH₃, 96:4:0.4) ensures high purity (>99%) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols : Avoid dust formation and use PPE (gloves, goggles, respirators) due to potential respiratory irritation (H335) and skin sensitization (H315) .
- Storage : Store in a dry, cool environment (room temperature) away from oxidizers. Stability studies on similar compounds indicate degradation under prolonged UV exposure .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Methods :
- ¹H/¹³C NMR : Confirm the sulfanyl linkage (δ ~2.8–3.2 ppm for SCH₂) and piperidine proton environments (δ ~1.4–2.6 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ peak (expected m/z ~255 for the free base) .
- Elemental Analysis : Verify Cl⁻ content (~14.5% for hydrochloride salt) .
Advanced Research Questions
Q. How does the sulfanyl-piperidine-pyridine motif influence receptor binding in enzyme inhibition studies?
- Structure-Activity Insights : The sulfanyl group enhances lipophilicity, improving membrane permeability, while the piperidine nitrogen enables hydrogen bonding with active sites (e.g., kinases or GPCRs). Comparative studies with 4-(piperidin-4-yl)pyridine analogs show altered binding affinities due to steric effects from the ethyl spacer .
- Experimental Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics. Pair with mutagenesis to identify critical residues .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Discrepancy Analysis :
- Purity Variability : Cross-validate results using HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities (>99% purity required for in vitro assays) .
- Assay Conditions : Test under standardized pH (7.4) and ionic strength to minimize false negatives in cell-based assays .
- Case Study : Inconsistent IC₅₀ values for related compounds were traced to residual DMSO (>0.1%), which artificially inflated activity .
Q. How can computational modeling optimize derivatization of this scaffold for target-specific applications?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to predict interactions with targets like monoamine oxidases or serotonin receptors. Focus on modifying the pyridine ring’s substituents to enhance selectivity .
- ADMET Prediction : SwissADME estimates logP (~2.1) and solubility (~1.2 mg/mL), guiding solubility-enhanced derivatives (e.g., PEGylation) .
Q. What are the mechanistic implications of oxidative degradation pathways for this compound?
- Degradation Pathways : Accelerated stability testing (40°C/75% RH) reveals sulfoxide formation via oxidation of the thioether group. LC-MS/MS identifies m/z +16 Da degradation products .
- Mitigation : Add antioxidants (e.g., BHT) or store under nitrogen to suppress oxidation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
